molecular formula C19H16Br2N2O3S B10895480 (2E,5E)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10895480
M. Wt: 512.2 g/mol
InChI Key: RPZIURLCXLZRCH-MHWRWJLKSA-N
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Description

5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound characterized by its complex structure, which includes bromine, methoxy, ethoxy, and thiazolanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 4-ethoxyaniline in the presence of a thiazolanone derivative. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The bromine atoms may enhance the compound’s ability to form covalent bonds with target molecules, while the thiazolanone group may interact with specific receptors or enzymes, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Lacks the dibromo and methoxy groups, which may result in different biological activity.

    5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of both bromine and methoxy groups in 5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE makes it unique compared to other similar compounds. These functional groups may enhance its reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H16Br2N2O3S

Molecular Weight

512.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Br2N2O3S/c1-3-26-13-6-4-12(5-7-13)22-19-23-18(24)16(27-19)10-11-8-14(20)17(25-2)15(21)9-11/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10+

InChI Key

RPZIURLCXLZRCH-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC)Br)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC)Br)S2

Origin of Product

United States

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